molecular formula C17H21N5O2 B2650545 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine CAS No. 1421482-37-2

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine

Cat. No.: B2650545
CAS No.: 1421482-37-2
M. Wt: 327.388
InChI Key: WYAWSGBXUMJNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine is a complex organic compound that belongs to the class of pyrazolo[3,2-b][1,3]oxazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,2-b][1,3]oxazine core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine is unique due to its specific combination of the pyrazolo[3,2-b][1,3]oxazine core with the piperazine and pyridine moieties.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(15-12-16-22(19-15)6-1-11-24-16)21-9-7-20(8-10-21)13-14-2-4-18-5-3-14/h2-5,12H,1,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAWSGBXUMJNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=NC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.